Linkable staurosporine analogue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linkable staurosporine analogue is an analogue of staurosporine where the N-methyl group is replaced by a long-chain acyl group. It is an indolocarbazole, an organic heterooctacyclic compound, a monocarboxylic acid amide and a polyether. It derives from a staurosporine.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Staurosporine analogues are primarily researched for their ability to inhibit protein kinases. They have been studied since the discovery of staurosporine in 1977, with a focus on their applications as anticancer drugs. These compounds show low nanomolar inhibition of protein kinases and several are in advanced clinical trials for cancer treatment. Staurosporine itself is known for its broadly selective and potent inhibition of protein kinases, binding submicromolar to most protein kinases tested (Gani & Engh, 2010).
Anticancer Activity
Several studies have focused on the anticancer potential of staurosporine analogues. For instance, CGP 41 251, a derivative of staurosporine, has shown in vitro anti-proliferative and in vivo anti-tumor activity. This compound, with its selectivity for protein kinase C inhibition, was found to inhibit growth in various human cancer cell lines and showed significant tumor growth inhibition in animal models (Meyer et al., 1989).
Development of Fluorescence Applications
Staurosporine has been labeled to create research tools for protein kinase studies. For example, a fluorescently labeled staurosporine was developed to serve as a screening tool for protein kinases of interest. This conjugate binds to cAMP-dependent protein kinase in the nanomolar range and has potential applications in screening processes (Disney et al., 2016).
Differential Effects on Cell Cycle and Growth
Staurosporine analogues have been investigated for their differential effects on cell cycle, growth, and viability in cancer cells. For instance, UCN-01 and CGP 41251, which are derivatives of staurosporine, exhibit distinct mechanisms by which they interfere with the cell cycle in human lung adenocarcinoma cells. These compounds demonstrate the need for long-term exposure for effective growth inhibition, an aspect important in the planning and interpretation of clinical trials (Courage et al., 1996).
Insights into Drug Discovery
Research into staurosporine analogues offers insights into drug discovery strategies. Natural, biosynthetically, and chemically modified compounds demonstrate the diversity and potential of these compounds in therapeutic applications. Studies emphasize the importance of improving selectivity and target specificity for clinical effectiveness (Park et al., 2013).
Eigenschaften
Molekularformel |
C37H43N5O8 |
---|---|
Molekulargewicht |
685.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-(aminomethoxy)ethoxy]ethoxy]ethoxy]-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]propanamide |
InChI |
InChI=1S/C37H43N5O8/c1-37-35(45-2)25(40-28(43)11-12-46-13-14-47-15-16-48-17-18-49-21-38)19-29(50-37)41-26-9-5-3-7-22(26)31-32-24(20-39-36(32)44)30-23-8-4-6-10-27(23)42(37)34(30)33(31)41/h3-10,25,29,35H,11-21,38H2,1-2H3,(H,39,44)(H,40,43)/t25-,29-,35-,37+/m1/s1 |
InChI-Schlüssel |
DTWUHUOPQPMWEM-KTDPSVJKSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.